molecular formula C9H9NO2 B109912 3,4-Dihydroisoquinoline-6,7-diol CAS No. 4602-83-9

3,4-Dihydroisoquinoline-6,7-diol

Cat. No.: B109912
CAS No.: 4602-83-9
M. Wt: 163.17 g/mol
InChI Key: WQFVTSPRATYMNQ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their presence in various natural alkaloids and their wide range of biological activities

Biochemical Analysis

Biochemical Properties

3,4-Dihydroisoquinoline-6,7-diol plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline, a novel inhibitor of factor-kB in in vitro invasion in murine mammary cells . The nature of these interactions involves the compound binding with enzymes and proteins, which can lead to changes in the biochemical pathways within the cell.

Cellular Effects

It is known that this compound is an important precursor used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, etc . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can lead to effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and amines are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated isoquinoline derivatives.

Scientific Research Applications

3,4-Dihydroisoquinoline-6,7-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol is unique due to its specific hydroxyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activity

3,4-Dihydroisoquinoline-6,7-diol is a bicyclic organic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C₉H₉NO₂) features a dihydroisoquinoline structure with hydroxyl groups at the 6 and 7 positions. Its unique chemical structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor or modulator of specific enzymes, influencing biochemical pathways involved in disease processes.
  • Receptor Interaction : The compound may interact with various receptors, affecting neurotransmission and cellular signaling pathways.
  • Gene Expression Modulation : Changes in gene expression have been observed, indicating a potential role in regulating cellular functions.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promise as an inhibitor of NF-kappaB signaling pathways, which are critical in cancer progression. In vitro studies indicate its potential as an antimetastatic agent .
  • Antimicrobial Properties : It exhibits antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
  • Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases such as Alzheimer's due to its ability to influence neurotransmitter systems and protect neuronal cells.

Synthesis Methods

Several synthesis routes have been explored for this compound:

  • Pictet-Spengler Reaction : This method involves the condensation of biogenic amines with electrophilic carbonyl compounds to form isoquinoline derivatives.
  • Modified Aza-Friedel–Crafts Reaction : A recent study optimized this reaction to improve yields when synthesizing related compounds .

Antitumor Activity

A study investigated the effects of 6,7-dihydroxy-3,4-dihydroisoquinoline as a novel inhibitor of NF-kappaB. The findings highlighted its efficacy in reducing cell invasion in murine mammary cells, positioning it as a potential candidate for cancer therapy .

Neuroprotective Effects

Research by Kuo et al. (2005) explored the neuroprotective properties of this compound. The study demonstrated that the compound could enhance neuronal survival under oxidative stress conditions, indicating its potential role in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAntitumor, antimicrobialHydroxyl groups at positions 6 and 7
6,7-Dimethoxy-3,4-dihydroisoquinolineSimilar pharmacological propertiesContains methoxy groups
This compound hydrochlorideSimilar biological activitiesSalt form with distinct solubility properties

Properties

IUPAC Name

3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQVMIYUGOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421366
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4602-83-9
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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